C20 Ceramide
Description
Structure
2D Structure
Properties
Molecular Formula |
C38H75NO3 |
|---|---|
Molecular Weight |
594.0 g/mol |
IUPAC Name |
N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide |
InChI |
InChI=1S/C38H75NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(42)39-36(35-40)37(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h31,33,36-37,40-41H,3-30,32,34-35H2,1-2H3,(H,39,42)/b33-31+ |
InChI Key |
XWBWIAOWSABHFI-QOSDPKFLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Chemical and Physical Properties of C20 Ceramide
Chemical Structure and Nomenclature
The chemical structure of this compound consists of a sphingoid base, typically (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol (sphingosine), to which icosanoic acid is attached.
Role of Ceramide Synthases (CerS) in this compound Production
Physicochemical Characteristics
The physicochemical properties of this compound, such as its molecular weight and solubility, are crucial for its behavior in biological membranes and its interaction with other molecules.
| Identifier | Value |
|---|---|
| IUPAC Name | N-((2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl)icosanamide |
| Synonyms | N-icosanoyl-sphingosine, Cer(d18:1/20:0) |
| Molecular Formula | C38H75NO3 biomol.comcaymanchem.comlarodan.com |
| Molecular Weight | 594.01 g/mol caymanchem.comlarodan.commedchemexpress.com |
| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) at approximately 0.15 mg/ml. biomol.comcaymanchem.com |
Intracellular Trafficking and Localization of C20 Ceramide
Non-Vesicular Transport Mechanisms
Non-vesicular transport relies on lipid transfer proteins (LTPs) that shuttle lipids between membranes without the formation of transport vesicles. The primary LTP involved in ceramide transport from the endoplasmic reticulum (ER) to the Golgi apparatus is the Ceramide Transfer Protein (CERT).
CERT is a cytosolic protein that facilitates the movement of ceramides (B1148491) from the ER to the Golgi, a critical step for the synthesis of sphingomyelin (B164518) (SM) and glucosylceramides (GlcCer) scientificarchives.compnas.orgmdpi.comfrontiersin.orgnih.gov. CERT possesses a Steroidogenic Acute Regulatory protein-related lipid transfer (START) domain, which binds to ceramide, and a Pleckstrin Homology (PH) domain that targets it to the Golgi apparatus, often at ER-Golgi contact sites pnas.orgrcsb.orgnih.gov.
However, CERT exhibits a notable selectivity concerning the fatty acyl chain length of ceramides it transports. While CERT efficiently transfers ceramides with shorter acyl chains, such as C16-ceramide, its capacity to transport very long-chain ceramides, including C20 ceramide, is significantly limited pnas.orgrcsb.org. Structural analyses of CERT's START domain reveal a hydrophobic cavity that accommodates ceramide; however, this cavity has specific dimensions that favor shorter acyl chains, with limited space for longer ones pnas.orgrcsb.org. This suggests that while CERT may play a role in the transport of some C20 ceramides, it is not the primary or most efficient mechanism for these longer-chain species.
Table 1: Ceramide Transfer Protein (CERT) Specificity for Ceramides
| Ceramide Acyl Chain Length | Transfer Efficiency by CERT | Reference(s) |
| C16 | High | pnas.orgrcsb.org |
| C18 | High | pnas.org |
| C20 | Limited/Lower | pnas.orgrcsb.org |
| Longer than C20 | Not efficiently transferred | pnas.org |
Vesicular Transport Mechanisms
Given the limitations of CERT in transporting very long-chain ceramides, vesicular transport emerges as a significant alternative pathway for this compound movement from the ER to the Golgi. Ceramides, particularly those with longer fatty acyl chains, are known to associate with ER-derived vesicles nih.govuu.nlnih.gov.
Studies indicate that vesicular transport primarily carries ceramides with very long chain fatty acids nih.gov. This pathway involves the budding of ceramide-enriched vesicles from the ER, which then fuse with Golgi membranes uu.nlmdpi.com. Specifically, a vesicular transporter has been described to facilitate the transport of long-chain ceramides (>C20) into the Golgi for glucosylceramide generation frontiersin.org. This suggests that C20 ceramides are likely to utilize these vesicular routes to reach their destinations within the Golgi apparatus for further processing.
Subcellular Distribution of this compound and Associated Enzymes
Ceramides are synthesized primarily in the endoplasmic reticulum (ER) through the de novo pathway scientificarchives.comnih.govfrontiersin.orgmdpi.com. The synthesis of specific ceramide species, including this compound, is carried out by a family of enzymes known as ceramide synthases (CerS).
Synthesis and Localization: Ceramide synthases (CerS1-6) are resident enzymes of the ER and nuclear envelope mdpi.comnih.govnih.gov. Different CerS isoforms exhibit distinct specificities for fatty acyl-CoA substrates, dictating the length of the fatty acid chain incorporated into the ceramide. Specifically, CerS1 and CerS4 are known to generate ceramides with C18–C20 fatty acyl chains mdpi.com. CerS2 is primarily responsible for synthesizing very long-chain ceramides, typically C22–C24, but its activity may also encompass C20 chain lengths mdpi.comnih.govnih.gov. Lipidomic analyses have indicated an increase in C20:0 ceramide within the ER during aging, suggesting its synthesis and potential accumulation in this organelle nih.gov.
Metabolic Enzymes and Distribution: Once synthesized in the ER, ceramides are transported to the Golgi apparatus for further metabolism into complex sphingolipids like sphingomyelin and glucosylceramides.
Sphingomyelin Synthases (SMS1, SMS2): Located in the medial/trans Golgi regions, SMS1 and SMS2 catalyze the conversion of ceramide to sphingomyelin frontiersin.orgmdpi.comnih.gov. SMS2 is also found at the plasma membrane.
Glucosylceramide Synthase (UGCG): Situated in the cis/medial Golgi, UGCG converts ceramide into glucosylceramide frontiersin.orgmdpi.com.
Ceramidases: These enzymes hydrolyze ceramide into sphingosine (B13886). Notably, ACER2, a Golgi-localized ceramidase, is known to deacylate ceramides with chain lengths including C18, C20, and C24 mdpi.com. This suggests ACER2 plays a role in the metabolic processing of this compound upon its arrival in the Golgi.
While ceramides are generally distributed across various cellular membranes, including the plasma membrane and endosomes, their presence in the ER and mitochondria is typically low researchgate.net. However, specific conditions, such as aging, can lead to increased accumulation of very long-chain ceramides, including C20 species, within the ER nih.gov.
Table 2: Key Ceramide Synthase (CerS) Isoforms and Their Preferred Acyl Chain Lengths
| CerS Isoform | Preferred Acyl Chain Lengths | Primary Location | Reference(s) |
| CerS1 | C18–C20 | ER | mdpi.com |
| CerS2 | C22–C24 (Very Long Chain) | ER | mdpi.comnih.govnih.gov |
| CerS3 | C28–C32 (Very Long Chain) | ER | mdpi.com |
| CerS4 | C18–C20 | ER | mdpi.com |
| CerS5 | C14–C16 | ER | mdpi.commdpi.com |
| CerS6 | C14–C16 | ER | mdpi.commdpi.com |
Note: CerS2 and CerS3 are specifically noted for synthesizing very long chain ceramides, which include C20.
Table 3: Subcellular Localization of Key Enzymes in Ceramide Metabolism
| Enzyme Class | Specific Enzyme(s) | Primary Subcellular Localization | Role in Ceramide Metabolism | Reference(s) |
| Ceramide Synthase | CerS1-6 | Endoplasmic Reticulum (ER) | Synthesize ceramide from sphinganine (B43673) and acyl-CoA | nih.govmdpi.comnih.govnih.gov |
| Ceramide Transfer | CERT | Cytosol (transports between ER/Golgi) | Non-vesicular transport of ceramide from ER to Golgi | scientificarchives.compnas.orgmdpi.comfrontiersin.orgnih.govnih.govuu.nlnih.govmdpi.comresearchgate.net |
| Sphingomyelin Synth | SMS1, SMS2 | Golgi Apparatus (medial/trans), Plasma Membrane (SMS2) | Convert ceramide to sphingomyelin (SM) | frontiersin.orgfrontiersin.orgmdpi.comnih.gov |
| Glucosylceramide Synth | UGCG | Golgi Apparatus (cis/medial) | Convert ceramide to glucosylceramide (GlcCer) | frontiersin.orgmdpi.com |
| Sphingomyelinase | ASMase, NSMase | Lysosomes, Plasma Membrane | Hydrolyze sphingomyelin to ceramide | frontiersin.orgashpublications.orgfrontiersin.orgmdpi.comoup.comresearchgate.net |
| Ceramidase | ACER1, ACER2, ACER3 | ER, Golgi, Lysosomes | Hydrolyze ceramide to sphingosine | mdpi.comsdbonline.org |
C20 Ceramide in Cellular Signaling Networks
C20 Ceramide as a Second Messenger in Cellular Processes
As a bioactive lipid, this compound functions as a second messenger, transducing signals from external stimuli to the cellular interior, thereby initiating a variety of physiological responses. nih.govnih.gov Its role is particularly noted in the regulation of apoptosis and cell cycle progression. For instance, in a mouse model of early-onset Alzheimer's disease, elevated levels of this compound in the hippocampus were shown to induce apoptosis in astrocytes. nih.gov This pro-apoptotic function is context-dependent and can be influenced by the cellular environment and the expression of other signaling molecules. nih.gov
The accumulation of this compound has also been observed in skeletal muscle with aging, where it has been correlated with an increase in the phosphorylation of the proinflammatory transcription factor NFκB. nih.gov This suggests a role for this compound in age-related inflammatory processes. While many studies on ceramide's second messenger functions utilize short-chain, cell-permeable analogs like C2 or C6-ceramide for experimental ease, the distinct roles of endogenous very-long-chain ceramides (B1148491) like C20 are of significant interest for their physiological relevance. nih.govresearchgate.net The specific mechanisms through which this compound exerts its signaling functions are thought to involve both the modulation of membrane biophysical properties and direct interactions with effector proteins. nih.gov
| Cellular Process | Observed Effect of this compound | Associated Research Finding |
|---|---|---|
| Apoptosis | Induces apoptosis in astrocytes | Elevated in a mouse model of early-onset Alzheimer's disease. nih.gov |
| Inflammation | Accumulates with aging in skeletal muscle | Correlated with increased NFκB phosphorylation. nih.gov |
Interaction with Protein Phosphatases
Ceramides, in general, are known to modulate the activity of serine/threonine protein phosphatases, which are critical components of cellular signaling pathways. These enzymes counteract the activity of protein kinases, and their regulation by ceramides provides a pivotal control point in signal transduction.
Ceramide-Activated Protein Phosphatases (CAPPs) are a group of enzymes, primarily members of the Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A) families, that are allosterically activated by ceramides. nih.govwikipedia.orgnih.gov While direct activation of CAPPs specifically by this compound is not extensively detailed in the available literature, studies on long-chain ceramides suggest a stereospecific activation of PP1 and PP2A. nih.gov The activation of these phosphatases by ceramides can lead to the dephosphorylation of key signaling proteins, thereby influencing cellular outcomes such as apoptosis and cell cycle arrest. nih.govwikipedia.org
Downstream targets of CAPPs include the anti-apoptotic protein Bcl-2 and the proto-oncogene c-Myc. wikipedia.org Ceramide-activated PP2A can dephosphorylate Bcl-2, which inhibits its anti-apoptotic function and promotes cell death. wikipedia.org Similarly, CAPP-mediated dephosphorylation can lead to the downregulation of c-Myc, contributing to growth inhibition. wikipedia.org While these mechanisms are well-established for ceramides in general, further research is needed to elucidate the specific role of this compound in these pathways.
| CAPP Target | Effect of Dephosphorylation | Cellular Outcome |
|---|---|---|
| Bcl-2 | Inactivation of anti-apoptotic function | Promotion of Apoptosis wikipedia.org |
| c-Myc | Downregulation of expression | Growth Inhibition wikipedia.org |
| Akt/PKB | Inhibition of pro-survival signaling | Apoptosis, Cell Cycle Arrest researchgate.netoup.com |
Modulation of Protein Kinases
In addition to activating phosphatases, ceramides can also modulate the activity of various protein kinases, further extending their influence over cellular signaling networks.
Atypical Protein Kinase C (aPKC) isoforms, particularly PKCζ, are important targets of ceramide signaling. nih.govnih.govresearchgate.net Studies have shown that ceramides can directly bind to and regulate the activity of PKCζ. nih.govresearchgate.net Specifically, a carboxyl-terminal 20-kDa sequence of PKCζ, designated C20ζ, has been identified as a novel ceramide binding domain. nih.gov The interaction between ceramide and this domain is crucial for regulating cellular processes such as the formation of junctional complexes in epithelial cells. nih.gov
The regulation of PKCζ by ceramides appears to be dose-dependent. Low concentrations of ceramide can transiently stimulate PKCζ activity, leading to the activation of pro-survival pathways, including the activation of the transcription factor NF-κB. nih.gov Conversely, higher concentrations of ceramide can lead to the inhibition of PKCζ activity, which may contribute to cell death. nih.gov While these studies often use general or short-chain ceramides, the existence of a specific ceramide-binding domain within PKCζ suggests that endogenous ceramides, including C20, likely play a significant role in its regulation.
Transcription Factor Modulation
By influencing the activity of upstream kinases and phosphatases, this compound can ultimately impact the activity of transcription factors, thereby altering gene expression programs. A notable example is the modulation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation, immunity, and cell survival. nih.govnih.gov
Research has shown that increased levels of C20:0-ceramide in the skeletal muscle of aged individuals are associated with a significant increase in the phosphorylation of NFκB. nih.gov This suggests that this compound may contribute to the pro-inflammatory state often observed in aging. Furthermore, the activation of NF-κB by low concentrations of ceramide has been linked to the pro-survival effects mediated by aPKCζ. nih.gov Ceramides have also been shown to be involved in the downregulation of the c-myc gene, which can trigger apoptosis. wikipedia.org In some contexts, ceramide can also upregulate the expression of the multidrug resistance gene MDR1. nih.gov The precise mechanisms by which this compound specifically modulates these and other transcription factors are an active area of investigation. nih.govnih.gov
| Transcription Factor | Modulating Ceramide | Observed Effect | Potential Cellular Outcome |
|---|---|---|---|
| NF-κB | C20:0-Ceramide | Increased phosphorylation in aged skeletal muscle. nih.gov | Inflammation |
| NF-κB | Low concentrations of ceramide | Activation. nih.gov | Cell Survival |
| c-myc | Ceramide (general) | Downregulation. wikipedia.org | Apoptosis, Growth Inhibition |
| MDR1 | Ceramide (general) | Upregulation. nih.gov | Multidrug Resistance |
Involvement of C20 Ceramide in Cell Signaling and Regulation
Role in Apoptosis and Cell Proliferation
Research has shown that the balance between different ceramide species is crucial for cell fate decisions. nih.gov this compound has been implicated in the regulation of apoptosis (programmed cell death) and cell proliferation. For example, increased levels of this compound have been observed in lung endothelial cells undergoing apoptosis. nih.gov Conversely, in some cancer cell types, the effects of ceramides (B1148491) on proliferation can be chain-length dependent.
Function in Cellular Stress Responses
Cells respond to various stresses, such as oxidative stress and inflammation, by modulating their lipid metabolism. This compound has been identified as a key player in cellular stress responses. For instance, elevated levels of this compound have been detected in the bronchoalveolar lavage fluid of severe asthmatics, suggesting its involvement in inflammatory responses in the lung. nih.gov Furthermore, ceramide signaling is known to be involved in the unfolded protein response (UPR) in the endoplasmic reticulum. mdpi.com
C20 Ceramide Regulation of Organelle Function
Mitochondrial Regulation by C20 Ceramide
Mitochondria are dynamic organelles central to cellular energy production, metabolism, and apoptosis. Ceramides (B1148491), including this compound, can directly and indirectly influence mitochondrial behavior, impacting everything from their physical shape to their core bioenergetic functions. nih.govresearchgate.net
Impact on Mitochondrial Dynamics (Fission and Fusion)
Mitochondrial dynamics, the balance between fission (division) and fusion (merging) of mitochondria, are essential for maintaining a healthy mitochondrial network and for cellular quality control. researchgate.net An accumulation of ceramides has been shown to shift this balance towards fission, a process linked to the segregation of damaged mitochondria for removal and the initiation of apoptosis. nih.govscian.clnih.gov
Research indicates that ceramides promote the fragmentation of the mitochondrial network. nih.govscian.cl This is achieved by influencing key proteins that govern the fission machinery. For instance, ceramide treatment in skeletal muscle myotubes leads to an increase in the expression of Dynamin-related protein 1 (Drp1), a critical component of the fission apparatus. nih.gov The inhibition of Drp1 was found to prevent this ceramide-induced mitochondrial fragmentation. nih.gov Similarly, in cardiomyocytes, C2-ceramide was observed to increase the mitochondrial content of both Drp1 and Mitochondrial fission protein 1 (Fis1), and enhance their colocalization, events associated with the early stages of apoptosis. nih.govscian.cl This forced and sustained mitochondrial fission resulting from ceramide accumulation can lead to altered metabolic function. nih.gov
| Protein | Effect of Ceramide | Outcome | Reference |
| Drp1 | Increased expression and migration to mitochondria | Promotes mitochondrial fission | nih.gov, nih.govscian.cl |
| Fis1 | Increased mitochondrial content | Promotes mitochondrial fission | nih.govscian.cl |
| Mfn2 | Decreased levels accentuate ceramide effects | Enhances mitochondrial fragmentation | nih.govscian.cl |
Modulation of Mitochondrial Respiration and Oxidative Phosphorylation
Ceramides directly impact the bioenergetic core of the mitochondria by modulating the mitochondrial respiratory chain (MRC) and oxidative phosphorylation (OXPHOS). nih.govresearchgate.net Several studies have demonstrated that ceramides can suppress the activity of the MRC, specifically at the level of Complex I and Complex III. nih.gov This inhibition disrupts the electron transport chain, leading to a reduction in mitochondrial oxygen consumption and a decrease in the efficiency of ATP production. researchgate.netnih.govnih.gov The disruption of the MRC not only impairs energy production but also contributes to other stress-related cellular events. researchgate.netacs.org
| Mitochondrial Process | Effect of Ceramide | Key Findings | Reference |
| Mitochondrial Respiration | Inhibition | Reduced O2 consumption. | nih.gov |
| Electron Transport Chain | Suppression | Direct inhibition of Complex I and/or Complex III. | nih.gov |
| ATP Production | Depletion | Ceramide-induced mitochondrial dysfunction leads to a decrease in cellular ATP levels. | researchgate.netacs.org |
Reactive Oxygen Species (ROS) Production
A direct consequence of the ceramide-induced inhibition of the mitochondrial electron transport chain is the increased production of reactive oxygen species (ROS). nih.govresearchgate.netnih.gov When the electron flow through the MRC is impeded, particularly at Complex III, electrons can leak and prematurely react with oxygen to form superoxide (B77818) radicals, which are then converted to hydrogen peroxide and other ROS. nih.govnih.govbohrium.com This overproduction of mitochondrial ROS is a significant factor in ceramide-mediated cytotoxicity and the induction of apoptosis. researchgate.netnih.gov Studies using isolated mitochondria have shown that the addition of short-chain ceramides leads to a significant increase in hydrogen peroxide formation. nih.gov This process establishes a critical link between ceramide signaling, mitochondrial dysfunction, and oxidative stress. nih.gov
Mitochondrial Outer Membrane Permeabilization (MOMP)
Mitochondrial outer membrane permeabilization (MOMP) is considered a critical, often irreversible step in the intrinsic pathway of apoptosis. wikipedia.org Ceramides play a crucial role in inducing MOMP. They can self-assemble into large, stable channels within the mitochondrial outer membrane. nih.gov These channels are large enough to allow the passage of intermembrane space proteins, including cytochrome c, into the cytosol. nih.gov
The formation and stability of these ceramide channels are regulated by pro- and anti-apoptotic proteins of the Bcl-2 family. Pro-apoptotic proteins like Bax can synergize with ceramide to promote MOMP, while anti-apoptotic proteins like Bcl-xL can inhibit the formation of these channels. nih.govnih.gov The accumulation of ceramides in the outer mitochondrial membrane can create macrodomains that act as platforms for Bax activation and oligomerization, further driving membrane permeabilization. nih.gov This ceramide-driven MOMP leads to the release of apoptogenic factors that activate caspases and execute the apoptotic program. nih.gov
This compound in Mitophagy Induction
Mitophagy is a selective form of autophagy that targets damaged or superfluous mitochondria for degradation. mdpi.com This process is a vital quality control mechanism to maintain cellular homeostasis. mdpi.com Ceramide has emerged as a key signaling molecule in the induction of mitophagy, sometimes leading to a form of programmed cell death termed lethal mitophagy. mdpi.comnih.gov
Specific ceramides, such as C18-ceramide produced by CerS1, can accumulate on the outer mitochondrial membrane. mdpi.com There, it is proposed to function as a receptor that directly binds to autophagosomal protein LC3B-II, tethering the autophagosome to the mitochondrion and facilitating its engulfment and subsequent degradation. mdpi.comresearchgate.net While much of the direct evidence points to C18-ceramide, the involvement of other long-chain ceramides produced by enzymes like CerS4 (which generates C18-C20 ceramides) is also implicated in these pathways. mdpi.com In certain pathological contexts, such as PINK1 deficiency associated with Parkinson's disease, an accumulation of ceramide in mitochondria can initiate mitophagy, acting as a compensatory mechanism for defective PINK1-dependent mitophagy. nih.gov
Endoplasmic Reticulum (ER) and this compound
An excessive accumulation of ceramides within the ER can disrupt ER homeostasis, leading to a condition known as ER stress. researchgate.net This stress triggers the unfolded protein response (UPR), an adaptive signaling network designed to restore normal ER function. rupress.orgnih.gov However, if the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response. nih.gov Mechanistically, ceramide accumulation can alter the biophysical properties of the ER membrane, such as reducing its fluidity. rupress.org This can disrupt the function of ER-resident proteins, including calcium channels, leading to the release of calcium from the ER lumen, which itself is a potent trigger of both mitochondrial dysfunction and apoptosis. rupress.orgembopress.org Furthermore, extracellular ceramide has been shown to be capable of inducing the UPR in recipient cells, suggesting a role for ceramide in the cell-to-cell transmission of ER stress. rupress.org
C20 Ceramide in Cell Fate Regulation
Mechanisms of C20 Ceramide-Induced Apoptosis
While research specifically isolating the effects of this compound is ongoing, studies on VLC-ceramides provide crucial insights into its pro-apoptotic mechanisms. The acyl chain length of ceramides (B1148491) is a critical determinant of their biological function, and VLC-ceramides, including C20, exhibit distinct roles in initiating programmed cell death.
Caspase Activation Pathways
The induction of apoptosis by this compound involves the activation of a cascade of cysteine-aspartic proteases known as caspases. Research has demonstrated that the overexpression of Ceramide Synthase 2 (CerS2), the enzyme responsible for synthesizing C20-C26 ceramides, leads to an increase in the cleavage of caspase-3, a key executioner caspase in the apoptotic pathway. This activation of caspase-3 is a critical step that leads to the cleavage of various cellular substrates, ultimately resulting in the morphological and biochemical hallmarks of apoptosis.
Studies have shown that while some ceramides can induce apoptosis independently of caspases, the apoptotic effects of ceramides with longer acyl chains are often linked to caspase activation. The activation of initiator caspases, such as caspase-9, upstream of caspase-3, is also implicated in ceramide-mediated apoptosis, suggesting a hierarchical activation cascade.
Table 1: Effect of Very-Long-Chain Ceramide Production on Caspase Activation
| Experimental Condition | Key Protein Studied | Observed Effect | Cell Type |
|---|---|---|---|
| Overexpression of CerS2 | Cleaved Caspase-3 | Increased levels | Cardiomyocytes |
Mitochondrial-Dependent Apoptosis Pathways
The mitochondrion is a central player in the regulation of apoptosis, and this compound influences several mitochondrial pathways to promote cell death. One of the key mechanisms is the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.
VLC-ceramides can modulate the balance between these opposing factions. While some long-chain ceramides are known to form pores in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors, VLC-ceramides appear to have a more complex regulatory role. Some studies suggest that VLC-ceramides can counteract the pore-forming ability of shorter-chain ceramides, indicating a nuanced interplay between different ceramide species in controlling mitochondrial integrity.
A critical event in mitochondrial-dependent apoptosis is the release of cytochrome c from the intermembrane space into the cytosol. This release is a point of no return for the cell, as it triggers the formation of the apoptosome and subsequent activation of caspase-9 and caspase-3. While direct quantitative data for this compound-induced cytochrome c release is limited, the established role of the ceramide family in permeabilizing the mitochondrial outer membrane strongly suggests that this compound contributes to this process.
Table 2: this compound's Influence on Mitochondrial Apoptotic Events
| Mitochondrial Event | Effect of Very-Long-Chain Ceramides | Key Regulatory Proteins |
|---|---|---|
| Mitochondrial Outer Membrane Permeabilization (MOMP) | Modulates pore formation | Bax, Bak, Bcl-2 |
| Cytochrome c Release | Induces release into cytosol | Bcl-2 family proteins |
ER Stress-Mediated Apoptosis
The endoplasmic reticulum (ER) is another organelle critically involved in the initiation of apoptosis under conditions of cellular stress. An accumulation of unfolded or misfolded proteins in the ER lumen triggers the unfolded protein response (UPR), which, if prolonged or severe, can switch from a pro-survival to a pro-apoptotic signal.
Ceramides, in general, are known to induce ER stress by disrupting calcium homeostasis. They can inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to a depletion of ER calcium stores and an increase in cytosolic calcium. This disruption of calcium signaling can activate pro-apoptotic components of the UPR, such as C/EBP homologous protein (CHOP) and c-Jun N-terminal kinase (JNK). While direct evidence specifically for this compound is still emerging, the general mechanism of ceramide-induced ER stress suggests that this compound likely contributes to this apoptotic pathway.
This compound and Autophagy Regulation
Autophagy is a cellular self-degradation process that is essential for maintaining cellular homeostasis by removing damaged organelles and protein aggregates. However, under certain conditions, autophagy can also lead to cell death, a process termed autophagic cell death or lethal autophagy.
Induction of Lethal Autophagy Pathways
Long-chain and very-long-chain ceramides have been implicated in the induction of lethal autophagy. Studies have shown that an increase in the levels of C18 ceramide can trigger lethal mitophagy, a selective form of autophagy that targets mitochondria for degradation. This process is independent of the classical apoptotic machinery.
In the context of preeclampsia, a condition characterized by placental dysfunction, increased levels of this compound have been observed alongside an upregulation of autophagy. While this correlation does not definitively establish causation, it suggests a potential role for this compound in modulating autophagic pathways in pathological conditions. The induction of lethal autophagy by VLC-ceramides represents an alternative mechanism by which these lipids can regulate cell fate.
This compound Influence on Beclin1 Expression
Beclin-1 is a key protein in the initiation of autophagy, forming part of the class III phosphatidylinositol 3-kinase (PI3K) complex that is essential for the formation of the autophagosome. The expression and activity of Beclin-1 are tightly regulated, and its interaction with anti-apoptotic Bcl-2 proteins can inhibit autophagy.
Ceramides have been shown to increase the expression of Beclin-1. This upregulation of Beclin-1 can tip the balance towards the induction of autophagy. Furthermore, ceramides can promote the dissociation of the Beclin-1/Bcl-2 complex, thereby relieving the inhibitory constraint on autophagy. Although direct studies on the effect of this compound on Beclin-1 are limited, the known functions of other long-chain ceramides suggest that this compound likely influences Beclin-1 expression and activity to regulate autophagy.
Table 3: Role of Very-Long-Chain Ceramides in Autophagy Regulation
| Autophagic Process | Involvement of Very-Long-Chain Ceramides | Key Regulatory Protein |
|---|---|---|
| Induction of Lethal Autophagy | Associated with increased levels | - |
| Regulation of Beclin-1 | Likely influences expression and activity | Beclin-1 |
Modulation of mTOR Pathway Activity
This compound, synthesized predominantly by Ceramide Synthase 4 (CerS4), has been shown to modulate the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. nih.govspandidos-publications.com The influence of this compound on mTOR activity appears to be highly context-dependent, with studies reporting both activation and indirect inhibition depending on the cellular environment and cancer type.
In breast cancer models, particularly the luminal A subtype, persistent overexpression of CerS4 in MCF-7 cells led to the activation of the Akt/mTOR signaling pathway. nih.gov This was evidenced by increased phosphorylation of mTOR. Conversely, when CerS4 was knocked down in doxorubicin-resistant MCF-7 cells (MCF-7/ADR), which exhibit activated Akt/mTOR signaling, the activation of this pathway was suppressed. nih.gov These findings suggest that in certain breast cancer contexts, elevated levels of C18-C20 ceramides, produced by CerS4, contribute to pro-survival signaling through mTOR activation. nih.gov
In contrast, a more classical role for ceramides involves the inhibition of mTOR signaling. General mechanisms describe that ceramides can induce a state of starvation by down-regulating amino acid and nutrient transporters. nih.govpreprints.org This nutrient deprivation can lead to the inhibition of mTOR signaling, subsequently inducing cytoprotective autophagy. preprints.org While not exclusively demonstrated for this compound, this represents a potential indirect mechanism by which it could inhibit mTOR activity under specific metabolic conditions. nih.govpreprints.org The seemingly contradictory roles highlight that the net effect of this compound on the mTOR pathway is not universal but is instead dictated by the specific cellular background and interacting signaling networks. nih.govspandidos-publications.com
| Cell Line | CerS4 Modulation | Effect on Akt/mTOR Pathway | Reference |
| MCF-7 (Breast Cancer) | Overexpression | Activation | nih.gov |
| MCF-7/ADR (Doxorubicin-Resistant Breast Cancer) | Knockdown | Suppression of Activation | nih.gov |
Context-Dependent Autophagic Effects
Ceramide, a central molecule in sphingolipid metabolism, is a known regulator of autophagy, a cellular process for degrading and recycling cellular components. nih.govnih.gov The functional outcome of ceramide-induced autophagy is context-dependent, leading to either cell survival (cytoprotective autophagy) or cell death (lethal autophagy). nih.govnih.gov this compound, as a long-chain ceramide, participates in these divergent cellular fates. researchgate.net
Cytoprotective Autophagy: One mechanism by which ceramide can induce cytoprotective autophagy is through the inhibition of mTOR signaling. preprints.org By downregulating nutrient transporters, ceramide can induce a starvation-like state, which is a potent trigger for autophagy aimed at maintaining cellular homeostasis and survival. nih.govpreprints.org This survival mechanism allows cells to endure periods of metabolic stress. portlandpress.com
Lethal Autophagy: Conversely, ceramides can trigger lethal autophagy, or autophagic cell death. nih.gov This process can be initiated through several mechanisms, including the upregulation of the pro-autophagic protein Beclin-1. nih.gov Studies have shown that ceramide can activate the JNK-c-Jun axis, a signaling pathway that increases the expression of Beclin-1, thereby promoting autophagic cell death. nih.gov Furthermore, ceramide-induced endoplasmic reticulum (ER) stress can also lead to the induction of autophagy. preprints.org Research involving the downregulation of Ceramide Synthase 2 (CerS2), which leads to an accumulation of long-chain ceramides, has demonstrated the induction of ER-stress-mediated autophagy. portlandpress.com Another form of lethal autophagy mediated by ceramide is mitophagy, the selective degradation of mitochondria, which can result in tumor suppression. nih.gov
| Autophagic Effect | Proposed Mechanism Involving Ceramide | Potential Role of this compound | Reference |
| Cytoprotective | Downregulation of nutrient transporters, leading to mTOR inhibition. | Induction of survival autophagy under metabolic stress. | nih.govpreprints.org |
| Lethal | Upregulation of Beclin-1 via JNK/c-Jun pathway; induction of ER stress. | Initiation of autophagic cell death or lethal mitophagy. | nih.govpreprints.orgportlandpress.com |
This compound in Cell Proliferation Inhibition and Cell Cycle Arrest
The role of this compound and its synthesizing enzyme, CerS4, in cell proliferation is complex and exhibits significant cellular context dependency. nih.govuni.lu Depending on the cancer type and cellular model, CerS4 activity has been associated with both the promotion and inhibition of cell proliferation.
In liver cancer, CerS4 expression was found to be higher in hepatocellular carcinoma (HCC) tissues compared to normal tissues. nih.gov The silencing of CERS4 in HepG2 and Huh7 liver cancer cell lines resulted in a significant suppression of their proliferation rates. nih.govnih.gov This suggests that in the context of liver cancer, CerS4 and its this compound product act to promote tumor cell proliferation. nih.govnih.gov Similarly, in certain breast cancer models, persistent overexpression of CerS4 was shown to activate multiple cancer-associated pathways and increase proliferation. nih.gov
Conversely, other studies have indicated an anti-proliferative role. In breast and colon cancer cells, the upregulation of CerS4 was reported to lead to the inhibition of cell proliferation and the induction of apoptosis. uni.lu However, another study found that the transient expression of CerS4 in A549 (lung carcinoma) and HCT116 (colon cancer) cells did not inhibit cellular proliferation, adding another layer of complexity to its function. researchgate.net In T-cells, depletion of CerS4 in CD8+ T-cells resulted in impaired proliferation following stimulation. uni.lumdpi.com
While the general function of ceramides as "tumor suppressor lipids" often involves the induction of cell-cycle arrest, specific data detailing the mechanisms by which this compound arrests the cell cycle are less defined. nih.gov It is known that ceramides can induce cell cycle arrest at the G0/G1 phase. nih.govnih.gov
| Cell Type/Model | CerS4/C20 Ceramide Modulation | Effect on Proliferation | Reference |
| Liver Cancer Cells (HepG2, Huh7) | Silencing of CerS4 | Inhibition | nih.govnih.gov |
| Breast Cancer Cells (MCF-7) | Overexpression of CerS4 | Promotion | nih.gov |
| Breast and Colon Cancer Cells | Upregulation of CerS4 | Inhibition | uni.lu |
| CD8+ T-cells | Depletion of CerS4 | Impaired Proliferation | uni.lumdpi.com |
| Lung (A549) & Colon (HCT116) Cancer Cells | Transient expression of CerS4 | No significant inhibition | researchgate.net |
This compound in Cellular Differentiation Processes
This compound, primarily generated by CerS4, plays a critical role in regulating cellular differentiation in various stem and progenitor cell populations. nih.govnih.gov Research indicates that a precise balance of ceramides with specific acyl chain lengths is essential for guiding proper cell fate decisions.
A key role for CerS4 has been identified in the morphogenesis of skin epidermis. nih.gov Studies have shown that the epidermis-specific deletion of CerS4 prevents the proper development of the adult hair follicle bulge stem cell (HFSC) compartment. This failure in development is due to altered differentiation trajectories of the stem cells. The mechanism involves an imbalance of key ceramides and their derivatives, which results in the hyperactivation of noncanonical Wnt signaling. nih.gov Analysis of organoids lacking CerS4 revealed a decrease in C18:0 and C20:0 ceramide levels, underscoring the importance of these specific long-chain ceramides in HFSC lineage specification. researchgate.net
The function of this compound in differentiation extends to the immune system. In T-cells, CerS4 has been shown to be important for proper development. nih.gov The depletion of CerS4 in mouse lymphocytes was found to impair the development and differentiation of cytotoxic CD8+ T-cells. nih.gov While ceramides, in general, are known to be involved in the differentiation of embryonic stem cells into neuronal lineages, the specific contribution of this compound in this process is an area for further research. nih.govuky.edu
| Cell/Tissue Type | Effect of CerS4 Depletion/Deletion | Consequence for Differentiation | Reference |
| Hair Follicle Stem Cells (HFSCs) | Prevents proper development of the HFSC compartment. | Altered differentiation trajectories; impaired lineage specification. | nih.gov |
| T-lymphocytes | Impaired CD8+ T-cell development. | Compromised differentiation of cytotoxic T-cells. | nih.gov |
This compound in Cellular Senescence
Cellular senescence is a state of irreversible cell cycle arrest that has been implicated in aging and age-related diseases. frontiersin.orgfrontiersin.org Sphingolipids, particularly ceramides, are recognized as important regulators of this process. frontiersin.org An accumulation of ceramide has been observed in senescent cells, and the administration of exogenous ceramide can induce a senescent phenotype in young cells. frontiersin.orgnih.gov
Studies have shown that as human diploid fibroblasts (HDF) enter replicative senescence, their endogenous levels of ceramide increase significantly. nih.gov This increase is linked to elevated activity of neutral sphingomyelinase. nih.gov The application of exogenous ceramide to young HDFs was able to replicate key biochemical and molecular markers of senescence, including the inhibition of DNA synthesis and the dephosphorylation of the Retinoblastoma protein (Rb). frontiersin.orgnih.gov This suggests that ceramide acts as a mediator of cellular senescence. nih.gov
While much of the foundational research has been conducted with short-chain, cell-permeable ceramides like C6-ceramide for experimental purposes, the endogenous increase observed during natural senescence involves long-chain ceramides. nih.govnih.gov Long-chain ceramides are defined as those with acyl chains of C14:0 to C20:0. researchgate.net Therefore, this compound is among the species that accumulate during the aging process and is implicated in the induction and maintenance of the senescent state. researchgate.netnih.gov The pro-senescent activity of ceramide is believed to be a key contributor to aging by limiting the proliferative and regenerative capacity of stem cells. nih.gov
Mechanistic Roles of C20 Ceramide in Disease Pathogenesis Preclinical Models
C20 Ceramide in Cancer Cell Biology
This compound, a member of the long-chain ceramide family, has emerged as a significant bioactive lipid in the intricate signaling networks that govern cancer cell fate. Its production is primarily regulated by ceramide synthase 4 (CerS4), and its cellular concentration can profoundly influence apoptosis, autophagy, and the response of cancer cells to therapeutic interventions.
Regulation of Cancer Cell Death Mechanisms by this compound
This compound is implicated in the induction of two primary forms of programmed cell death: apoptosis and autophagy. Its pro-apoptotic functions are often linked to its ability to influence mitochondrial integrity. One of the proposed mechanisms involves the formation of ceramide channels in the outer mitochondrial membrane, which increases its permeability. This leads to the release of pro-apoptotic factors like cytochrome c into the cytosol, thereby triggering the caspase cascade and executing apoptosis nih.gov. Furthermore, ceramides (B1148491) can modulate the activity of Bcl-2 family proteins, which are critical regulators of apoptosis preprints.orgpreprints.orgresearchgate.net.
In addition to apoptosis, this compound can induce autophagy, a cellular process of self-digestion that can either promote survival or lead to cell death. In some cancer models, the accumulation of long-chain ceramides, including C20, can trigger lethal autophagy nih.govnih.gov. This process can be initiated through the upregulation of pro-autophagic proteins such as Beclin-1 nih.govnih.gov. The activation of the c-Jun N-terminal kinase (JNK) pathway by ceramides can lead to the transcriptional upregulation of Beclin-1, thereby promoting autophagic cell death nih.govnih.gov.
| Cell Death Mechanism | Key Molecular Events Involving this compound (and related long-chain ceramides) |
| Apoptosis | Formation of ceramide channels in the mitochondrial outer membrane, leading to increased permeability and release of cytochrome c. nih.gov |
| Modulation of Bcl-2 family protein activity. preprints.orgpreprints.orgresearchgate.net | |
| Autophagy | Upregulation of Beclin-1 expression, a key protein in autophagy initiation. nih.govnih.gov |
| Activation of the JNK signaling pathway, leading to transcriptional upregulation of Beclin-1. nih.govnih.gov | |
| Induction of lethal mitophagy, the selective degradation of mitochondria by autophagy. nih.gov |
Role in Chemosensitivity and Chemoresistance Mechanisms
The cellular levels of this compound, often dictated by the expression of CerS4, can significantly influence the sensitivity of cancer cells to chemotherapy. An increase in intracellular this compound levels is generally associated with enhanced chemosensitivity. Many conventional chemotherapeutic agents and radiotherapy exert their anti-cancer effects, in part, by elevating intracellular ceramide levels nih.gov.
Conversely, resistance to chemotherapy is often linked to the cancer cell's ability to evade ceramide-induced cell death. One mechanism of chemoresistance involves the metabolic conversion of ceramide into pro-survival lipids, such as sphingosine-1-phosphate (S1P) or glucosylceramide. This metabolic shift reduces the intracellular concentration of pro-apoptotic this compound, thereby promoting cell survival and drug resistance.
In breast cancer, for instance, upregulation of CerS4 has been observed in doxorubicin-resistant MCF-7 cells, along with elevated levels of C20-ceramide nih.gov. Knockdown of CerS4 in these resistant cells partially reversed the drug resistance, indicating a critical role for CerS4 and its product, this compound, in the acquisition of multidrug resistance in this context nih.gov. This suggests a complex, context-dependent role for this compound in chemoresistance.
This compound in Metabolic Irregularities of Cancer Cells
Emerging evidence suggests that this compound and its metabolic pathways are intertwined with the metabolic reprogramming observed in cancer cells. Ceramides can influence key metabolic signaling pathways. For example, short-chain ceramides have been shown to reduce cancer cell proliferation by inhibiting the mTOR signaling pathway nih.gov.
Furthermore, ceramide metabolism is closely linked to the synthesis of other complex sphingolipids that are essential for the structure and function of cell membranes, which are critical for rapidly dividing cancer cells mdpi.com. The balance between the synthesis of pro-apoptotic ceramides like C20 and pro-proliferative complex sphingolipids is a key determinant of cancer cell fate. Dysregulation of this balance can contribute to the metabolic abnormalities that support tumor growth and progression.
Specificity of CerS Isoforms in Cancer Progression (e.g., CerS4 vs CerS2)
The biological effects of ceramides are highly dependent on their acyl chain length, which is determined by the specificity of the six ceramide synthase (CerS) isoforms. CerS4 is primarily responsible for the synthesis of C18 and C20 ceramides, while CerS2 synthesizes very-long-chain ceramides, including C22 and C24 nih.gov. The differential expression and activity of these isoforms play a crucial role in cancer progression.
In many cancer types, the expression of CerS isoforms is dysregulated. Overexpression of CerS4 and the subsequent accumulation of C18-C20 ceramides have been shown to reduce proliferation and trigger apoptosis in human breast and colon cancer cells in vitro nih.gov. Conversely, overexpression of CerS2, leading to an increase in very-long-chain ceramides, has been associated with pro-proliferative effects in colon cancer cells nih.gov.
In colorectal cancer, lower expression of CERS4 has been significantly associated with KRAS mutations nih.govresearchgate.net. Overexpression of CerS4 in colon cancer cells has been shown to weaken cell proliferation and promote apoptosis nih.gov. This suggests that the balance between CerS4- and CerS2-derived ceramides is a critical determinant of cell fate in cancer.
| Ceramide Synthase | Primary Ceramide Products | Role in Cancer Progression (Selected Examples) |
| CerS4 | C18:0, C20:0 | Overexpression can reduce proliferation and induce apoptosis in breast and colon cancer cells. nih.gov Lower expression is associated with KRAS mutations in colorectal cancer. nih.govresearchgate.net |
| CerS2 | C22:0, C24:0, C24:1, C26:0 | Overexpression can promote proliferation in colon cancer cells. nih.gov |
This compound in Neurodegenerative Disease Models
While the primary focus of this article is on cancer, it is noteworthy that this compound and related sphingolipids are also implicated in the pathogenesis of neurodegenerative diseases. A key mechanism through which ceramides are thought to contribute to neuronal damage is by inducing mitochondrial dysfunction.
Mitochondrial Dysfunction in Neural Pathogenesis
In the context of neurodegeneration, the accumulation of ceramides within mitochondria can lead to a cascade of detrimental events. Ceramides can directly impact the mitochondrial respiratory chain, leading to impaired energy production and an increase in the generation of reactive oxygen species (ROS) nih.gov. This oxidative stress can further damage mitochondrial components, including mitochondrial DNA, proteins, and lipids, creating a vicious cycle of mitochondrial dysfunction.
Moreover, ceramides can promote the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors and the initiation of neuronal apoptosis nih.gov. This process is a common feature in many neurodegenerative disorders. The accumulation of specific ceramide species, influenced by diet and metabolic state, might target and disrupt mitochondrial function, contributing to defective energy balance and neurodegeneration x-mol.netnih.gov. The precise role of this compound in these processes is an area of ongoing investigation, with studies suggesting that alterations in the balance of different ceramide species are critical in determining neuronal fate.
Microglial Activation and Neuroinflammation Responses to this compound in Rodent Models
The role of this compound in neuroinflammation, particularly its effect on microglial activation, has been investigated in rodent models, yielding specific and noteworthy results. Microglia are the primary immune cells of the central nervous system and are implicated in the inflammatory processes associated with depression and other neurological disorders. Elevated levels of long-chain ceramides, including C20:0, have been observed in the serum of patients with depression, leading to the hypothesis that these lipids could cross the blood-brain barrier to activate microglia and induce depressive-like behaviors nih.govscian.clnih.gov.
Research involving the direct infusion of C20:0 ceramide into the ventral hippocampus (VH) of rats was conducted to determine its sufficiency in activating microglia and inducing these behaviors nih.govnih.gov. In the final published findings of one key study, repeated infusions of C20:0 ceramide over two weeks did not lead to an increase in Iba-1 positive (Iba-1+) microglia, a common marker for microglial activation nih.govnih.gov. Furthermore, there was no change in the messenger RNA (mRNA) expression of Iba-1 or other inflammatory markers in the VH nih.gov. This suggests that localized increases in C20:0 ceramide in this brain region are sufficient to induce specific depressive-like behaviors without concurrent microglial activation or a broader neuroinflammatory response nih.govnih.gov.
| Finding | Observation in Rodent Model | Source |
| Microglial Activation | Localized infusion of C20:0 ceramide into the ventral hippocampus did not increase the expression of Iba-1+ microglia. | nih.govnih.gov |
| Neuroinflammation | C20:0 ceramide infusions did not increase the mRNA expression of Iba-1 or other inflammatory markers in the ventral hippocampus. | nih.gov |
| Preprint Finding | An earlier version of the study reported an increase in Iba-1+ microglia in the ventral hippocampus following C20:0 infusion, but without an increase in inflammatory gene expression. | scian.clconsensus.app |
Role in Anhedonia-like Behaviors in Animal Models
Anhedonia, the inability to feel pleasure, is a core symptom of depression. Preclinical studies using animal models have directly implicated this compound in inducing anhedonia-like behaviors. In a key study, adult male and female rats that received localized infusions of C20:0 ceramide into the ventral hippocampus (VH) exhibited a significant reduction in sucrose preference nih.govscian.clnih.gov. This test is a standard method for assessing anhedonia-like behavior in rodents, as a reduced preference for a sweet reward suggests a diminished capacity for pleasure.
The onset of this behavior was observed after the third infusion, indicating a cumulative or time-dependent effect nih.govscian.clnih.gov. Importantly, the behavioral effects of C20:0 ceramide appeared to be task-dependent. While it induced anhedonia-like behavior in the sucrose preference test, it did not affect immobility in the forced swim test or behavior in the sucrose grooming test nih.govnih.gov. This specificity suggests that C20:0 ceramide may selectively modulate the neural circuits governing reward and motivation rather than inducing a state of general behavioral despair or apathy nih.gov.
Furthermore, a preprint report suggested that the anhedonia-like effect was reversible, as the behavior was no longer observed 4-6 days after the final infusion of C20:0 ceramide scian.clconsensus.app. The collective findings from these models demonstrate that localized increases of C20:0 ceramide in the VH are sufficient to trigger a specific and reversible anhedonia-like phenotype in rats of both sexes nih.govscian.clnih.gov.
| Behavioral Test | Effect of C20:0 Ceramide Infusion in VH | Interpretation | Source |
| Sucrose Preference Test | Reduced preference for sucrose solution. | Anhedonia-like behavior. | nih.govscian.clnih.gov |
| Forced Swim Test | No change in immobility time. | No effect on despair-like behavior. | nih.govnih.gov |
| Sucrose Grooming Test | No change in grooming behavior. | No effect on apathy-like behavior. | nih.govnih.gov |
This compound in Metabolic Syndrome Pathogenesis
Mechanisms of Insulin Resistance Induction by this compound
Ceramides are well-established mediators of insulin resistance, a key feature of metabolic syndrome. They interfere with the insulin signaling cascade, primarily by inhibiting the activation of Protein Kinase B (Akt), a crucial node in the pathway that promotes glucose uptake and storage mdpi.comnih.govnih.gov. While many studies have used short-chain ceramide analogs, evidence points to the involvement of specific long-chain species, including this compound, in metabolic disease.
Clinical studies have found associations between elevated plasma levels of C20:0 ceramide and a higher risk of developing type 2 diabetes nih.govmdpi.com. In patients with existing type 2 diabetes, plasma C20:0 ceramides are associated with higher plasma insulin levels, which is indicative of an insulin-resistant state nih.gov. The synthesis of this compound is catalyzed by specific ceramide synthase (CerS) enzymes, particularly CerS2 (which produces C20-C26 ceramides) and CerS4 (which produces C18-C20 ceramides) mdpi.comfrontiersin.org. The association of these enzymes with conditions like heart failure and type 2 diabetes further implicates their products, including this compound, in the pathogenesis of these diseases mdpi.com.
The primary mechanisms by which ceramides, including by extension this compound, induce insulin resistance involve:
Inhibition of Akt/PKB: Ceramides prevent the full activation of Akt, thereby blocking downstream signals required for the translocation of GLUT4 glucose transporters to the cell membrane mdpi.comnih.govnih.gov.
Activation of Protein Phosphatase 2A (PP2A): This enzyme can dephosphorylate and inactivate Akt, and its activation is a proposed mechanism of ceramide action nih.gov.
Activation of atypical Protein Kinase C (aPKC): This kinase can also interfere with the insulin signaling cascade upstream of Akt nih.gov.
By accumulating in metabolic tissues like muscle and liver during periods of nutrient excess, this compound contributes to the lipotoxic environment that disrupts normal insulin action and promotes systemic insulin resistance nih.govmdpi.com.
Regulation of Fatty Acid Oxidation and Glucose Uptake
The accumulation of ceramides in metabolic tissues is linked to dysregulation of both fatty acid and glucose metabolism. Generally, ceramides are known to inhibit insulin-stimulated glucose uptake by preventing the translocation of the GLUT4 transporter to the cell surface in muscle and adipose tissue nih.govnih.gov. This action is a direct consequence of the disruption of the Akt signaling pathway.
The relationship between this compound and fatty acid oxidation appears to be complex. In severely obese women, higher levels of specific ceramide species, including C20:1, in skeletal muscle were observed alongside a reduced capacity for palmitate oxidation, suggesting that an accumulation of these ceramides could be linked to impaired mitochondrial function nih.gov.
However, other research provides a different perspective. A study comparing obese non-diabetic individuals with obese individuals with type 2 diabetes found that skeletal muscle levels of C20, C22, C24, and C24:1 ceramides were significantly higher in the group with diabetes nih.govresearchgate.net. Despite this marked accumulation, there was no association between these ceramide species and whole-body 24-hour fat oxidation rates in the diabetic individuals nih.govresearchgate.net. This suggests that in the context of type 2 diabetes, the excessive accumulation of C20 and other very-long-chain ceramides in muscle may result from a persistent oversupply of lipids from elevated lipolysis, rather than being a primary cause of impaired fat oxidation at the whole-body level nih.gov.
Contribution to Obesity-Related Metabolic Dysfunctions
Obesity is characterized by the ectopic accumulation of lipids in non-adipose tissues, a phenomenon known as lipotoxicity, which drives metabolic dysfunction mdpi.comnih.govscienceopen.com. Ceramides, as bioactive lipid intermediates, are key players in this process nih.govinternalmedicineiowa.org. Numerous studies have shown that total ceramide levels are elevated in the serum and metabolic tissues of obese and insulin-resistant humans and rodent models nih.govnih.gov.
This compound in Cardiometabolic Disease Pathophysiology
Emerging evidence has strongly implicated specific ceramide species in the pathophysiology of cardiometabolic diseases, including heart failure and atherosclerosis mdpi.comnih.gov. Circulating levels of certain ceramides are now considered powerful prognostic biomarkers for adverse cardiovascular events mdpi.comnih.gov.
This compound, in particular, has been linked to detrimental cardiac effects. The enzyme Ceramide Synthase 2 (CerS2), which is responsible for synthesizing very-long-chain ceramides including C20, C22, and C24, is expressed in heart tissue nih.gov. Studies using cardiomyocyte cell lines have shown that overexpressing CerS2 leads to a significant increase in intracellular C20, C22, and C24 ceramides nih.govnih.gov. This elevation of very-long-chain ceramides was shown to induce mitochondrial dysfunction, increase oxidative stress, and ultimately trigger cardiomyocyte apoptosis (programmed cell death) nih.govnih.gov.
Key findings on the role of this compound in cardiomyocytes include:
Mitochondrial Dysfunction: Overexpression of CerS2 and the resultant increase in C20-C24 ceramides led to diminished mitochondrial basal respiration, reduced ATP turnover, and decreased mitochondrial membrane potential nih.gov.
Apoptosis: The accumulation of these ceramides promoted apoptotic cell death, evidenced by increased cleavage of caspase 3, a key executioner enzyme in the apoptotic cascade nih.gov.
Clinical Correlation: Clinical studies have found that serum levels of several long- and very-long-chain ceramides, including C20 and C20:1, are enriched in patients with heart failure mdpi.com.
Molecular Mechanisms of Cardiotoxicity
In preclinical models, this compound has been implicated in the development of cardiotoxicity through several molecular pathways. Increased levels of myocardial C20:0 ceramide are associated with more severe myocardial injury and a decline in cardiac function following an acute myocardial infarction. nih.gov The cardiotoxic effects of C20 and other long-chain ceramides are often linked to their impact on mitochondrial function and the induction of programmed cell death (apoptosis).
The proposed mechanisms for ceramide-induced cardiotoxicity include:
Mitochondrial Dysfunction: Ceramides can form channels in the mitochondrial outer membrane, increasing its permeability. This leads to the release of pro-apoptotic factors like cytochrome c. nih.gov
Apoptosis Induction: Both short and very-long-chain ceramides, including C20, can trigger cardiomyocyte apoptosis by increasing the cleavage and activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov
Mitochondrial Fission: Certain ceramides can cause mitochondrial fragmentation, which is associated with decreased mitochondrial membrane potential and a reduced capacity to buffer calcium, further contributing to cellular injury. nih.gov
Interestingly, the role of specific ceramides may be context-dependent. While accumulation is often detrimental, one study noted that lower concentrations of C20:0, C24:0, and C24:1 ceramides were observed alongside increased apoptosis in mice with a cardiomyocyte-specific knockout of Sptl2, the rate-limiting enzyme in de novo ceramide synthesis. mdpi.com This suggests that a baseline level of these ceramides may be necessary for normal cardiac homeostasis. mdpi.com Another study has suggested a potentially protective function for C20 and C22 ceramides generated by Ceramide Synthase 4 (CERS4) in the context of heart failure, highlighting the complexity of ceramide signaling. mdpi.com
| Enzyme | Ceramide Product(s) | Preclinical Model Finding | Pathogenic Mechanism |
| Ceramide Synthase 2 (CerS2) | C20-C24 Ceramides | Overexpression worsens cardiac function in a diabetic cardiomyopathy model. nih.govfrontiersin.org | Reduced mitochondrial respiration, decreased ATP turnover. nih.gov |
| Serine Palmitoyltransferase (Sptl2) | All de novo ceramides | Cardiomyocyte-specific knockout led to lower C20:0 levels and increased apoptosis. mdpi.com | Disruption of ceramide homeostasis essential for cell survival. |
Role in Diabetic Cardiomyopathy Models
Diabetic cardiomyopathy is a significant complication of diabetes, characterized by myocardial dysfunction in the absence of coronary artery disease. Preclinical models have established a strong link between the accumulation of lipotoxic metabolites, including ceramides, and the progression of this condition. nih.govnih.gov
In a mouse model of type 2 diabetic cardiomyopathy, ceramides derived from CerS2, which includes this compound, were shown to promote detrimental cellular processes. frontiersin.org Specifically, the accumulation of these long-chain ceramides resulted in increased mitophagy (the selective degradation of mitochondria) and lipotoxic cardiomyocyte hypertrophy. frontiersin.org
Further studies using a high-fat diet-induced model of diabetic cardiomyopathy revealed that cardiomyocyte-specific overexpression of CerS2, and the subsequent increase in C20-C24 ceramides, exacerbated cardiac dysfunction. nih.gov The underlying mechanism was identified as a significant impairment of mitochondrial function, characterized by reduced oxygen consumption and ATP production. nih.gov This mitochondrial bioenergetic failure is a critical factor in the development of heart failure in diabetic settings.
| Model | Ceramide Synthase | Key Finding | Pathophysiological Outcome |
| Type 2 Diabetic Cardiomyopathy Mouse Model | CerS2 | Increased levels of CerS2-derived ceramides (incl. C20). frontiersin.org | Increased mitophagy, lipotoxic cardiomyocyte hypertrophy. frontiersin.org |
| High-Fat Diet-Induced Diabetic Cardiomyopathy Model | CerS2 | Cardiomyocyte overexpression of CerS2 increased C20-C24 ceramides. nih.gov | Worsened cardiac function via mitochondrial impairment. nih.gov |
Contributions to Atherosclerosis Progression in Models
Atherosclerosis, the underlying cause of most cardiovascular diseases, is a chronic inflammatory condition characterized by the buildup of plaques in arteries. Ceramides have been identified as key players in the initiation and progression of atherosclerotic lesions in various animal models. mdpi.com
Specific evidence points to the involvement of this compound in this process. In ApoE-/- mice, a widely used model for atherosclerosis research, the induction of hemodynamic stress through transverse aortic constriction (TAC) led to significantly elevated levels of C16:0, C20:0, and C22:0-ceramides in the heart tissue. nih.gov Furthermore, elevated levels of C20:0 ceramide have been detected in the cardiovascular tissue of subjects with chronic coronary artery disease, with levels correlating to the severity of arterial stenosis. nih.gov
The mechanisms by which ceramides, including C20, contribute to atherosclerosis are multifaceted:
Inflammatory Cell Activation: this compound has been shown to promote the inflammatory transformation of bone marrow-derived macrophages (BMDMs). This activation leads to the increased expression of pro-inflammatory mediators that are critical to plaque development. researchgate.net
Lipoprotein Aggregation: Ceramides, generated from the hydrolysis of sphingomyelin (B164518) within low-density lipoproteins (LDL) in the arterial wall, can cause these lipoproteins to aggregate. This aggregation enhances their retention within the subendothelial space and promotes their uptake by macrophages, leading to the formation of foam cells—a hallmark of early atherosclerotic lesions. mdpi.com
| Animal Model | Finding | Implication for Atherosclerosis |
| ApoE-/- Mouse with Transverse Aortic Constriction (TAC) | Elevated levels of C20:0-ceramide in cardiac tissue. nih.gov | Suggests a role for this compound in stress-induced atheroprogression. |
| In Vitro Bone Marrow-Derived Macrophages (BMDMs) | This compound promoted inflammatory transformation. researchgate.net | Highlights a mechanism for this compound in plaque-associated inflammation. |
This compound in Inflammation Processes
Ceramides are recognized as important signaling molecules in inflammatory pathways. nih.gov They can be rapidly generated in response to cellular stress, including exposure to pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and interleukins. frontiersin.org This increase in ceramide levels can, in turn, amplify the inflammatory response, creating a positive feedback loop.
Preclinical studies have specifically implicated this compound in modulating inflammatory processes. Research using in vitro models of bone marrow-derived macrophages (BMDMs) demonstrated that enterogenic this compound can induce a pro-inflammatory phenotype. researchgate.net Treatment of these immune cells with this compound led to a significant upregulation of several key inflammatory genes, as detailed in the table below.
| Inflammatory Mediator | Effect of this compound Treatment on BMDMs | Role in Inflammation |
| iNOS (Inducible Nitric Oxide Synthase) | Upregulation | Produces nitric oxide, a mediator of inflammation and cytotoxicity. |
| TNF-α (Tumor Necrosis Factor-alpha) | Upregulation | A key cytokine that drives systemic inflammation. |
| IL-1β (Interleukin-1 beta) | Upregulation | A potent pro-inflammatory cytokine involved in acute and chronic inflammation. |
| IL-6 (Interleukin-6) | Upregulation | A cytokine with both pro- and anti-inflammatory roles, often elevated in chronic inflammatory states. |
| Data sourced from an in vitro study on bone marrow-derived macrophages. researchgate.net |
These findings suggest that this compound can act as a direct signaling molecule to activate immune cells, promoting the release of cytokines and other mediators that are central to the inflammatory cascade seen in diseases like atherosclerosis and other cardiometabolic conditions. researchgate.netfrontiersin.orgnih.gov
This compound in Skin Barrier Dysregulation and Pathologies (e.g., Atopic Dermatitis, Ichthyosis)
The skin's outermost layer, the stratum corneum, functions as a critical barrier, preventing water loss and protecting against environmental insults. This barrier is largely maintained by a unique lipid matrix composed of ceramides, cholesterol, and free fatty acids. nih.gov The specific composition of ceramides, particularly the length of their fatty acid chains, is crucial for proper barrier function.
Ceramides containing long-chain fatty acids (C11-C20) and very-long-chain fatty acids (≥C21) are essential components of this lipid matrix. nih.gov In several skin pathologies, the profile of these ceramides is significantly altered.
| Disease | Key Finding Related to Long-Chain Ceramides (including C20) | Consequence for Skin Barrier |
| Atopic Dermatitis | Conclusive decrease in the average carbon chain length of ceramides in lesional skin. doi.orguniversiteitleiden.nl Alterations in ceramides containing C20-sphingosine bases. nih.gov | Impaired lipid organization, increased transepidermal water loss, and compromised barrier function. |
| Ichthyosis | General dysregulation of the ceramide profile. doi.org Specific deficiencies in very-long-chain species are well-documented in certain subtypes. nih.gov | Defective formation of the lipid matrix, leading to severe scaling and barrier dysfunction. |
Q & A
Q. Key methodological considerations :
- Use LC-MS/MS for precise quantification of ceramide species .
- Pair behavioral assays (e.g., sucrose preference tests) with immunohistochemistry to link molecular changes to functional outcomes .
How can researchers resolve contradictions in this compound’s reported neuroprotective vs. neurotoxic effects?
Answer:
Contradictions arise from differences in concentration, exposure duration, and model systems:
- Concentration-dependent effects : Low C20 levels in PS1M146V astrocytes induce apoptosis, while exogenous C2 ceramide in microglia shows anti-inflammatory properties .
- Temporal factors : Transient C20 infusions in rats induce reversible anhedonia without long-term neuroinflammation , whereas chronic elevation in Alzheimer’s models correlates with irreversible pathology .
Q. Analytical framework :
- Conduct dose-response studies across multiple cell types (neurons vs. glia).
- Compare acute vs. chronic exposure timelines using longitudinal behavioral and molecular profiling .
What are the best practices for isolating and quantifying this compound in complex biological samples?
Answer:
Sample preparation :
Q. Quantification techniques :
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Provides high specificity for distinguishing C20 from structurally similar ceramides (e.g., C18:0 or C24:0) .
- Data validation : Normalize ceramide levels to total lipid phosphate or protein content to account for sample heterogeneity .
How does this compound interact with other lipid species in modulating microglial activation?
Answer:
this compound’s pro-inflammatory effects are mediated through cross-talk with sphingolipid pathways:
- Synergy with p75NTR : Elevated p75 neurotrophin receptor levels in PS1M146V mice enhance ceramide synthase activity, increasing C20 and C24 ceramide production .
- Antagonism with sphingosine-1-phosphate (S1P) : S1P inhibits ceramide-driven microglial activation, suggesting a balance between pro-inflammatory and resolutive signals .
Q. Experimental design tips :
- Use lipidomic profiling to map ceramide-S1P ratios in activated microglia.
- Pharmacological inhibitors (e.g., FTY720 for S1P modulation) can clarify pathway dominance .
What statistical approaches are recommended for analyzing this compound’s association with multi-morbidity risk in human studies?
Answer:
- Cohort studies : Apply Cox proportional hazards models to assess this compound’s predictive value for hypertension or metabolic syndrome, adjusting for age, BMI, and baseline comorbidities .
- Mediation analysis : Test whether ceramide levels mediate biological aging effects (e.g., frailty) rather than acting as independent risk factors .
Q. Pitfalls to avoid :
- Overadjustment for collinear variables (e.g., LDL cholesterol and ceramide levels).
- Confounding by unmeasured factors (e.g., socioeconomic status) requires sensitivity analyses .
How can in vivo models be optimized to study sex-specific differences in this compound metabolism?
Answer:
- Species selection : Rats show sex-dimorphic microglial responses to ceramide infusions, with males exhibiting stronger anhedonia-like behaviors .
- Hormonal modulation : Ovariectomy or testosterone supplementation in rodents can isolate hormonal vs. genetic influences on ceramide synthase activity .
Q. Methodological validation :
- Include both sexes in experimental cohorts and stratify results by sex.
- Measure estradiol/testosterone levels to correlate with ceramide fluctuations .
What mechanisms underlie the reversibility of this compound-induced anhedonia in rodent models?
Answer:
- Microglial plasticity : Transient C20 exposure activates microglia without inducing permanent inflammatory gene upregulation, allowing behavioral recovery .
- Ceramide clearance : Enzymatic degradation by ceramidases or conversion to less toxic metabolites (e.g., sphingosine) may restore neuronal homeostasis .
Q. Experimental validation :
- Track microglial morphology (ramified vs. amoeboid) and cytokine profiles post-infusion.
- Inhibit ceramidases (e.g., using ceranib-2) to test reversibility dependence on enzymatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
